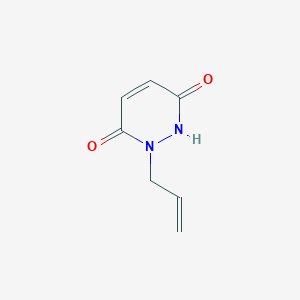
1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione is a heterocyclic compound with a unique structure that includes a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a nitrile oxide, followed by subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce dihydropyridazines .
Aplicaciones Científicas De Investigación
1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share a similar heterocyclic structure and have comparable chemical properties.
Pyridazine Derivatives: Similar in structure but may have different functional groups and reactivity.
Uniqueness
1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione is unique due to its specific substitution pattern and the presence of the propenyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
84703-25-3 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-prop-2-enyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-9-7(11)4-3-6(10)8-9/h2-4H,1,5H2,(H,8,10) |
Clave InChI |
JEHZPYMCCKTQJD-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C=CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


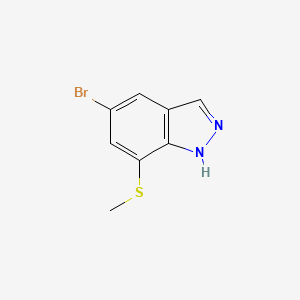
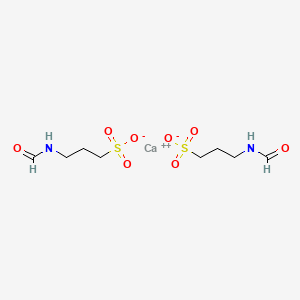
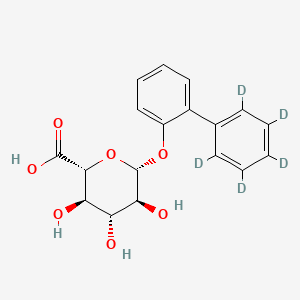
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)
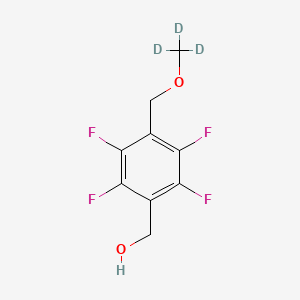
![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
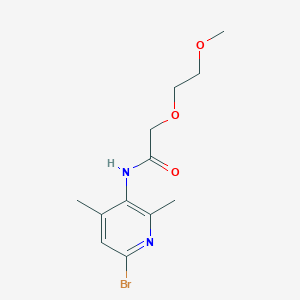
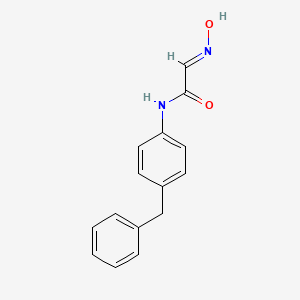
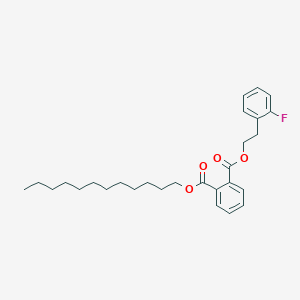
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)

![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
